Pixantrone monohydrochloride is an antineoplastic agent primarily used in the treatment of relapsed or refractory aggressive Non-Hodgkin B-cell lymphomas. It is classified as an aza-anthracenedione, a subclass of anthracycline derivatives. Unlike traditional anthracyclines, pixantrone exhibits reduced cardiotoxicity, which is attributed to its unique molecular structure and mechanism of action. It functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.
Pixantrone monohydrochloride can be sourced from various pharmaceutical manufacturers and is recognized under the DrugBank accession number DB06193. The compound's classification includes:
The chemical formula for pixantrone monohydrochloride is with a molecular weight of approximately 361.83 g/mol .
The synthesis of pixantrone typically involves several key steps, utilizing starting materials such as pyridine-3,4-dicarboxylic acid. One effective method includes:
This synthetic route is advantageous due to its high yield, low impurity content, and suitability for large-scale production.
Pixantrone monohydrochloride features a complex molecular structure characterized by the presence of multiple aromatic rings and nitrogen atoms. The compound is achiral and has no defined stereocenters. Key structural details include:
Pixantrone undergoes several key chemical reactions that contribute to its pharmacological effects:
These reactions are pivotal in mediating its antitumor activity.
The mechanism of action for pixantrone involves multiple pathways:
Pixantrone monohydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation and administration in clinical settings.
Pixantrone monohydrochloride is primarily utilized in oncology for treating patients with aggressive Non-Hodgkin lymphomas that are resistant to other therapies. Its unique mechanism allows it to be effective in cases where traditional treatments have failed. Additionally, ongoing research explores its potential applications in other malignancies due to its ability to induce DNA damage selectively in cancer cells while minimizing harm to normal tissues .
CAS No.: 125-66-6
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.:
CAS No.: 3233-56-5